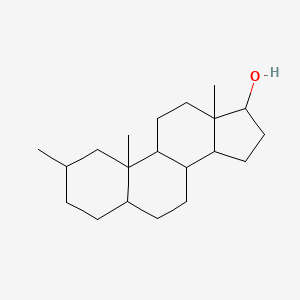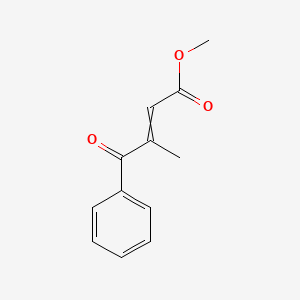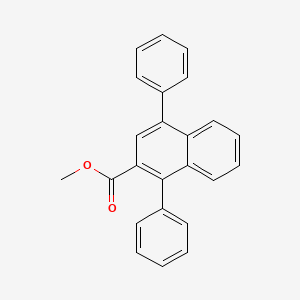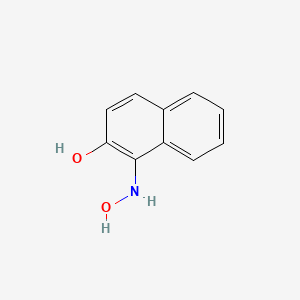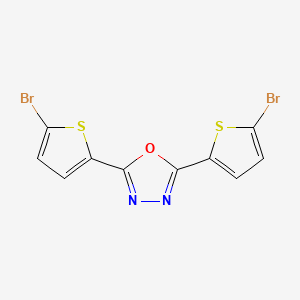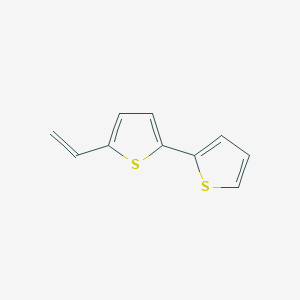
5-Ethenyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2,2’-bithiophene is an organic compound belonging to the class of bi- and oligothiophenes These compounds are characterized by the presence of two or more linked thiophene rings Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,2’-bithiophene can be achieved through several methods. One common approach involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride (PPh3)2. This method is known for its simplicity and high yield .
Industrial Production Methods: Industrial production of 5-Ethenyl-2,2’-bithiophene typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
Scientific Research Applications
5-Ethenyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic electronic materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2,2’-bithiophene involves its interaction with cellular components. For instance, its larvicidal activity against Aedes aegypti larvae is attributed to its ability to target hemocytes, leading to the disruption of intracellular membrane systems. This disruption causes significant damage to cellular structures and functions, ultimately resulting in the death of the larvae . Further investigations using transcriptomic analysis have shown that the compound affects genes associated with membranes, lysosomes, and catalytic activities.
Comparison with Similar Compounds
2,2’-Bithiophene: A simpler analog without the ethenyl group.
Thieno[3,2-b]thiophene: A fused thiophene system with different electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative with extended conjugation.
Comparison: 5-Ethenyl-2,2’-bithiophene stands out due to the presence of the ethenyl group, which enhances its reactivity and potential applications. Compared to 2,2’-bithiophene, it offers additional sites for functionalization and improved electronic properties. Thieno[3,2-b]thiophene and dithieno[3,2-b:2’,3’-d]thiophene, on the other hand, have different structural features that influence their reactivity and applications in organic electronics .
Properties
CAS No. |
31352-46-2 |
|---|---|
Molecular Formula |
C10H8S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-ethenyl-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C10H8S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h2-7H,1H2 |
InChI Key |
QXKBVFKZDKYFOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


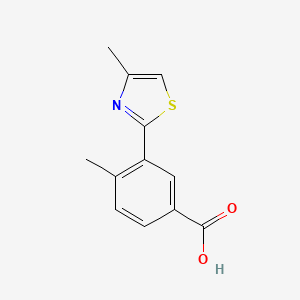
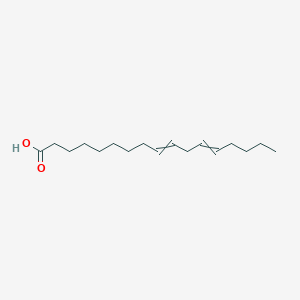
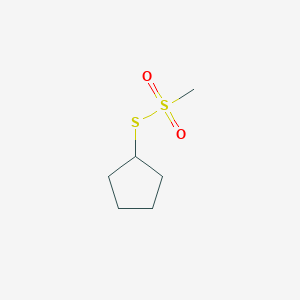


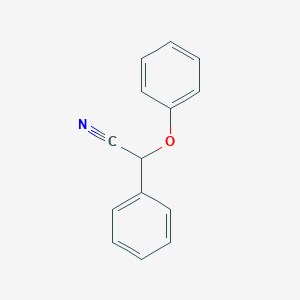
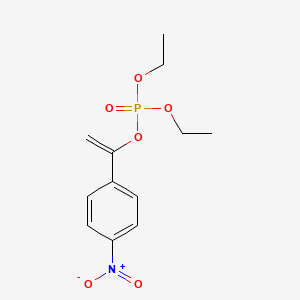
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
